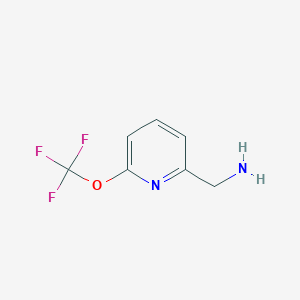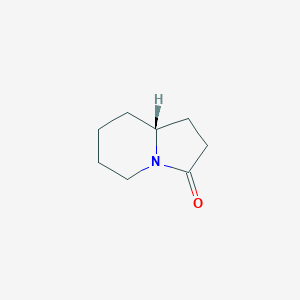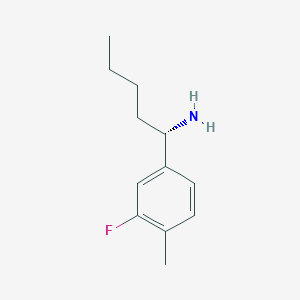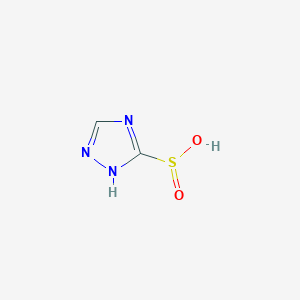
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. Common synthetic routes may include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Amination: Introducing the amine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylamines.
Reduction: Reduction of the fluorophenyl group or the cyclopropane ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Biological Activity: Investigation of its biological activity, including potential pharmacological effects.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine: The enantiomer of the compound with potentially different biological activity.
2-(3-Fluorophenyl)cyclopropan-1-amine: Without the chiral centers, potentially different reactivity and applications.
Uniqueness
(1S,2R)-2-(3-Fluorophenyl)cyclopropan-1-amine is unique due to its specific chiral configuration, which can impart distinct chemical and biological properties compared to its enantiomers and other similar compounds.
Propiedades
Fórmula molecular |
C9H10FN |
|---|---|
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
(1S,2R)-2-(3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m1/s1 |
Clave InChI |
OXGGARNLAOPVNV-BDAKNGLRSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1N)C2=CC(=CC=C2)F |
SMILES canónico |
C1C(C1N)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



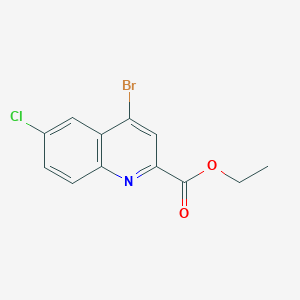
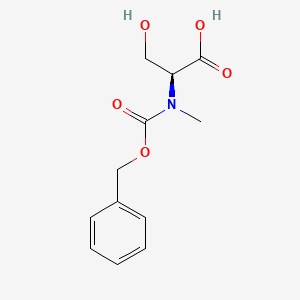

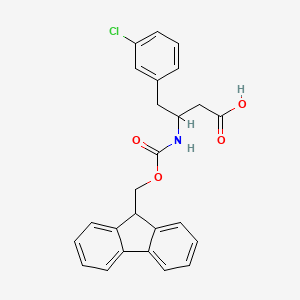
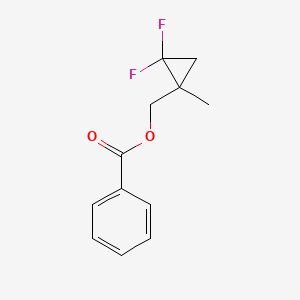
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
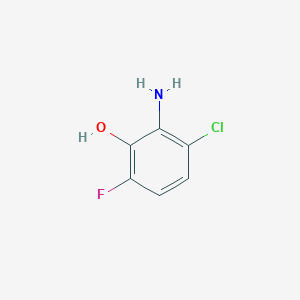

![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
